DL-Ethionine

Overview

Description

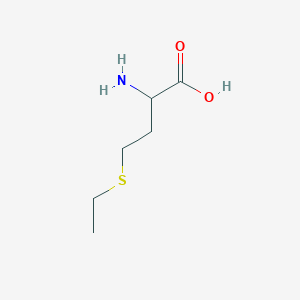

DL-Ethionine, also known as DL-2-Amino-4-(ethylthio)butyric acid, is a synthetic amino acid that does not occur naturally. It is structurally similar to methionine, an essential amino acid, but with an ethylthio group replacing the methylthio group. This compound is known for its ability to interfere with methylation metabolism, leading to various biological effects, including carcinogenic properties .

Mechanism of Action

Target of Action

DL-Ethionine is a racemic mixture of the anti-methylation agent L-Ethionine and its enantiomer D-Ethionine . It primarily targets the liver, where it induces oxidative stress . This oxidative stress is used to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione .

Mode of Action

This compound interacts with its targets by inducing oxidative stress . This stress leads to changes in the liver’s biochemical environment, affecting the function and activity of various enzymes and compounds .

Biochemical Pathways

This compound affects the methionine metabolic pathway . It is a derivative of methionine, an essential amino acid that plays a critical role in many body functions, including building new proteins, making DNA, and normal tissue growth and repair . This compound’s action on this pathway can lead to changes in the levels and activities of anti-oxidative enzymes and compounds such as glutathione .

Pharmacokinetics

It is known that this compound is used as a dietary supplement , suggesting that it is orally bioavailable. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The primary result of this compound’s action is the induction of oxidative stress in the liver . This stress can lead to changes in the levels and activities of anti-oxidative enzymes and compounds such as glutathione . These changes can affect various cellular processes, potentially leading to conditions such as cholangiocarcinogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy and stability may be affected by factors such as diet, as this compound is used as a dietary supplement . Additionally, the compound’s action may be influenced by the biochemical environment of the liver, where it primarily exerts its effects .

Biochemical Analysis

Biochemical Properties

DL-Ethionine interacts with various enzymes, proteins, and other biomolecules. It is known to induce hepatic carcinomas in male Fischer rats when fed these structurally similar compounds for 16 to 20 months . The biochemical properties of this compound suggest a possible role of vinthionine as a proximate carcinogenic metabolite of ethionine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause degenerative changes in pancreatic acinar cells . These effects were consistent with this compound’s known interference with protein metabolism but also suggest disturbance in ribonucleic acid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione . It is also known to interfere with protein metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, eight to ten days after the beginning of this compound injections, changes in zymogen granules, mitochondria, and the Golgi apparatus appeared, but only after extensive damage to the acinar cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study found that animal survival, liver progenitor cell response, and liver damage are correlated with this compound diet strength .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is used as a dietary supplement to accelerate cholangiocarcinogenesis in vivo . It is also used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that this compound markedly inhibited the uptake of lipids by the small intestine . This inhibition was not related to impairment of intraluminal lipolysis .

Subcellular Localization

It is known that this compound can induce oxidative stress in the liver, suggesting that it may localize to areas of the cell involved in oxidative processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Ethionine can be synthesized through several methods. One common approach involves the reaction of ethylthiol with α-bromo-γ-butyrolactone, followed by amination to introduce the amino group. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce this compound by optimizing metabolic pathways and enhancing the expression of key enzymes involved in its biosynthesis .

Chemical Reactions Analysis

Types of Reactions: DL-Ethionine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can yield ethylthiol derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: this compound can participate in substitution reactions where the ethylthio group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylthiol derivatives.

Substitution: Various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

DL-Ethionine has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of sulfur-containing amino acids on chemical reactions and metabolic pathways.

Biology: Employed in studies investigating the role of methylation in gene expression and cellular processes.

Medicine: Utilized in cancer research to induce carcinogenesis in animal models, particularly in studies related to liver cancer and cholangiocarcinogenesis.

Comparison with Similar Compounds

Methionine: An essential amino acid with a methylthio group instead of an ethylthio group.

S-Vinylhomocysteine: Structurally similar to DL-Ethionine but with a vinyl group instead of an ethyl group.

DL-Norleucine: An analog of methionine with a different side chain structure.

Comparison: this compound is unique in its ability to induce carcinogenesis and oxidative stress, making it a valuable tool in cancer research. Unlike methionine, which is essential for normal cellular functions, this compound disrupts methylation processes and induces cellular damage. S-Vinylhomocysteine and DL-Norleucine share some structural similarities with this compound but differ in their biological effects and applications .

Biological Activity

DL-Ethionine, a sulfur-containing amino acid, is primarily known for its role as a methionine antagonist. Its biological activity has been extensively studied in various contexts, particularly in relation to oxidative stress, liver function, and cancer research. This article consolidates findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is chemically represented as:

- Molecular Formula: C₆H₁₃NO₂S

- CAS Number: 67-21-0

Its structure features a thioether group that is crucial for its biological effects, particularly in the modulation of metabolic pathways involving sulfur amino acids.

This compound acts primarily by inhibiting the synthesis of methionine and other sulfur-containing compounds. This inhibition can lead to various physiological responses, including:

- Induction of Oxidative Stress: this compound is often used in experimental models to induce oxidative stress in the liver. This is achieved by depleting glutathione levels and altering the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Antagonism of Methionine Metabolism: As a methionine antagonist, this compound interferes with normal metabolic processes, which can have implications in both growth inhibition and cancer research .

1. Oxidative Stress Studies

Research has demonstrated that administration of this compound leads to significant oxidative stress in animal models. For example:

- A study measuring superoxide dismutase activity in cattle showed that this compound administration resulted in increased oxidative stress markers, indicating its utility in studying liver oxidative mechanisms .

2. Cancer Research

This compound's role in cancer research is notable, particularly concerning liver carcinogenesis:

- In studies involving rat models, this compound has been shown to promote tumor development when combined with carcinogens, suggesting its potential role as a co-carcinogen .

Case Studies

Several case studies have highlighted the implications of this compound in various biological contexts:

- Case Study 1: In a controlled study on rats fed with diets supplemented with this compound, researchers noted significant changes in liver enzyme activities, which were indicative of altered metabolic states and increased oxidative damage .

- Case Study 2: A veterinary study examined the effects of this compound on cattle, revealing that supplementation led to measurable changes in antioxidant enzyme levels, reinforcing its role as an oxidative stress inducer .

Properties

IUPAC Name |

2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020579 | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67-21-0, 535-32-0, 13073-35-3 | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ETHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homocysteine, S-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

516 to 523 °F (decomposes) (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-ethionine exert its effects at the cellular level?

A1: this compound acts as a methionine antagonist, disrupting methionine metabolism and downstream processes. [, , , , , , ] It is incorporated into proteins instead of methionine, leading to the formation of structurally and functionally altered proteins. [, ] Additionally, this compound interferes with the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor involved in numerous cellular reactions. [, , ]

Q2: What is the role of S-adenosylethionine (SAE) in this compound's mechanism of action?

A2: this compound is metabolized to SAE, which acts as a competitive inhibitor of SAM-dependent methyltransferases. [, ] This inhibition disrupts vital methylation reactions, contributing to this compound's toxic and carcinogenic effects. [, ]

Q3: How does this compound impact lipid metabolism?

A3: this compound administration leads to the accumulation of triglycerides in the liver, a hallmark of fatty liver disease. [, , , ] It disrupts lipid transport by inhibiting chylomicron formation and impairing the synthesis of apoproteins necessary for lipid mobilization. []

Q4: What are the consequences of this compound-induced inhibition of protein synthesis?

A4: this compound effectively blocks protein synthesis by interfering with the translation process. [, , , ] This disruption impacts various cellular functions, including enzyme production, cell division, and overall cellular homeostasis. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H13NO2S, and its molecular weight is 163.24 g/mol.

Q6: Are there specific storage conditions recommended for this compound?

A6: While specific studies on material compatibility and stability of this compound are limited within the provided research, it is generally recommended to store amino acids like this compound in a cool, dry place, protected from light, to minimize potential degradation.

Q7: Does this compound possess any catalytic properties?

A7: this compound itself is not known to possess catalytic properties. Its primary mode of action involves disrupting normal metabolic processes and interfering with enzyme function, rather than acting as a catalyst itself.

Q8: Have computational methods been employed to study this compound?

A8: While the provided research doesn't explicitly mention computational studies on this compound, these methods can be valuable for investigating its interactions with enzymes, predicting its metabolic fate, and designing potential antagonists.

Q9: Are there specific safety guidelines for handling and using this compound in a research setting?

A9: Researchers should consult relevant safety data sheets and follow established laboratory safety protocols for handling this compound. Proper personal protective equipment, such as gloves and eye protection, should be used to minimize exposure risks.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: this compound is readily absorbed following oral administration and is distributed to various tissues, including the liver, pancreas, and testes. [, , , , ] It undergoes metabolic conversion in the liver, primarily to SAE and ethionine sulfoxide. [, , ] Elimination occurs through both urinary and biliary routes. []

Q11: What in vivo models have been used to study the effects of this compound?

A11: this compound has been extensively used to induce various experimental models of disease in rodents, including:

- Hepatocarcinogenesis: Chronic administration of this compound induces hepatocellular carcinomas in rats and mice. [, , , ]

- Acute Pancreatitis: this compound, especially in combination with a choline-deficient diet, induces acute hemorrhagic pancreatitis in mice. [, ]

- Fatty Liver Disease: this compound administration leads to the development of fatty liver, characterized by triglyceride accumulation, in rodent models. [, , ]

- Testicular Atrophy: this compound induces testicular lesions and impairs spermatogenesis in rats. []

Q12: What are the known toxic effects of this compound?

A12: this compound exhibits various toxic effects, primarily targeting the liver, pancreas, and testes. [, , ] It can cause:

- Hepatotoxicity: this compound induces fatty liver, hepatocellular necrosis, and ultimately hepatocellular carcinomas. [, , , ]

- Pancreatitis: It induces acute hemorrhagic pancreatitis, characterized by pancreatic enzyme activation, inflammation, and tissue necrosis. [, ]

- Testicular Damage: this compound impairs spermatogenesis and can lead to testicular atrophy. []

Q13: Have any biomarkers been identified to monitor this compound's effects or predict its efficacy?

A13: Several biomarkers can be used to assess this compound's impact on liver function, including:

- Serum Aminotransferases: Elevated serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels indicate liver damage. [, , , ]

- Serum Bilirubin: Increased serum bilirubin levels suggest impaired liver function and bile flow. []

- Histological Analysis: Microscopic examination of liver tissue can reveal characteristic features of this compound-induced injury, such as fatty changes, necrosis, and fibrosis. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.